molecular formula C16H15ClN2O4S3 B12187961 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12187961
M. Wt: 431.0 g/mol
InChI Key: MLMNJASSVZPQEJ-QPEQYQDCSA-N
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Description

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 1,1-dioxidotetrahydrothiophene-3-amine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiazolidinone ring is known to interact with proteins and nucleic acids, disrupting their normal function. This compound may also induce oxidative stress in cells, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorobenzylidene)-1,3-thiazolidin-4-one
  • 2-(3-chlorobenzylidene)-1,3-thiazolidin-2-thione
  • 2-(3-chlorobenzylidene)-1,3-thiazolidin-4-ylidene

Uniqueness

What sets 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide apart is its unique combination of functional groups, which confer a wide range of biological activities. The presence of both the thiazolidinone and dioxidotetrahydrothiophene moieties enhances its potential as a multifunctional agent in various applications .

Properties

Molecular Formula

C16H15ClN2O4S3

Molecular Weight

431.0 g/mol

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C16H15ClN2O4S3/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-4-5-26(22,23)9-12/h1-3,6-7,12H,4-5,8-9H2,(H,18,20)/b13-7-

InChI Key

MLMNJASSVZPQEJ-QPEQYQDCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S

Origin of Product

United States

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